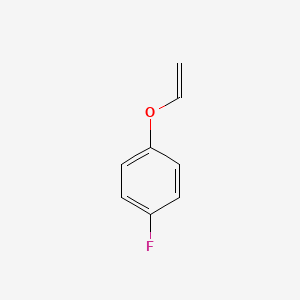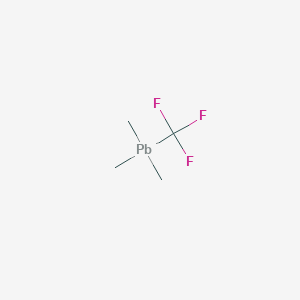
Trimethyl(trifluoromethyl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(trifluoromethyl)plumbane is an organolead compound with the molecular formula C4H9F3Pb It is characterized by the presence of three methyl groups and one trifluoromethyl group attached to a lead atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(trifluoromethyl)plumbane typically involves the reaction of lead-based precursors with trifluoromethylating agents. One common method includes the reaction of trimethyllead chloride with trifluoromethyl lithium under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(trifluoromethyl)plumbane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert it to lower oxidation state lead compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds.
Aplicaciones Científicas De Investigación
Trimethyl(trifluoromethyl)plumbane has several applications in scientific research, including:
Biology: Research into its biological activity and potential as a lead-based drug candidate is ongoing.
Medicine: Its unique properties make it a candidate for the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which Trimethyl(trifluoromethyl)plumbane exerts its effects involves the interaction of its lead atom with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with other molecules is a key factor in its activity.
Comparación Con Compuestos Similares
Trimethyl(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of lead.
Trimethyl(trifluoromethyl)germane: Contains a germanium atom in place of lead.
Trimethyl(trifluoromethyl)stannane: Features a tin atom instead of lead.
Uniqueness: Trimethyl(trifluoromethyl)plumbane is unique due to the presence of the lead atom, which imparts distinct chemical properties compared to its silicon, germanium, and tin analogs. The lead atom’s larger size and higher atomic weight influence the compound’s reactivity and stability, making it suitable for specific applications that its analogs may not be able to fulfill.
Propiedades
Número CAS |
646-62-8 |
|---|---|
Fórmula molecular |
C4H9F3Pb |
Peso molecular |
321 g/mol |
Nombre IUPAC |
trimethyl(trifluoromethyl)plumbane |
InChI |
InChI=1S/CF3.3CH3.Pb/c2-1(3)4;;;;/h;3*1H3; |
Clave InChI |
GWCBELKSZZJGBF-UHFFFAOYSA-N |
SMILES canónico |
C[Pb](C)(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
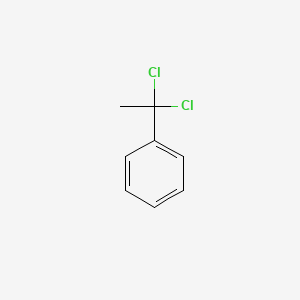
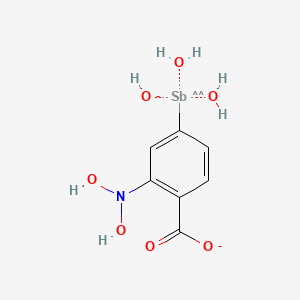
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
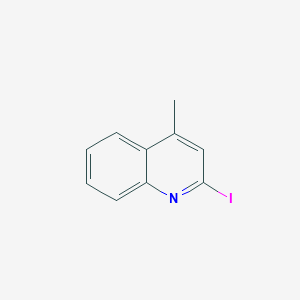
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-methylurea](/img/structure/B14752567.png)
![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)

![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)
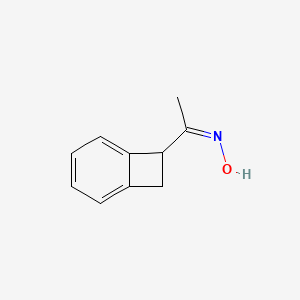
![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
